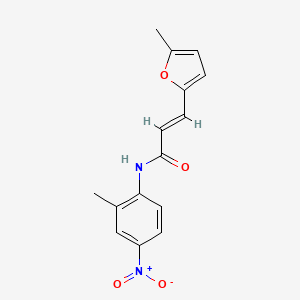
2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile, also known as AEPN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. AEPN belongs to the class of nicotinonitrile compounds and has been shown to exhibit promising activity in various disease models.
作用机制
The mechanism of action of 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in various disease models. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to reduce the expression of genes involved in the inflammatory response, such as COX-2 and iNOS. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in common solvents such as ethanol and methanol, making it easy to work with. However, this compound has some limitations. It has low water solubility, which can make it difficult to administer in vivo. This compound also has limited bioavailability, which can limit its effectiveness in some disease models.
未来方向
There are several future directions for research on 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to investigate the potential of this compound as a treatment for other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future research could focus on developing more potent analogs of this compound with improved bioavailability and pharmacokinetic properties.
合成方法
The synthesis of 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been described in the literature by several research groups. One of the most commonly used methods involves the reaction of 2-aminonicotinonitrile with 1-ethyl-1H-pyrazole-4-carbaldehyde and 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol.
科学研究应用
2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in various disease models. This compound has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
2-amino-4-(1-ethylpyrazol-4-yl)-6-(1-phenylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7/c1-2-26-12-14(10-23-26)17-8-19(25-20(22)18(17)9-21)15-11-24-27(13-15)16-6-4-3-5-7-16/h3-8,10-13H,2H2,1H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBDAZMSJBIRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=C2C#N)N)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343940.png)
![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5343960.png)
![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5343961.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5343967.png)
![6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)
![2-(4-methyl-3-nitrophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B5343978.png)
![N-{4-[({4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5344000.png)

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5344010.png)
![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344012.png)

![3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide](/img/structure/B5344014.png)